molecular formula C12H19N B098393 6-Phenylhexylamine CAS No. 17734-20-2

6-Phenylhexylamine

Cat. No. B098393
M. Wt: 177.29 g/mol
InChI Key: ZSXRNISZKBBQRN-UHFFFAOYSA-N
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Patent
US06867298B2

Procedure details

Copper (I) iodide (10 mg, 0.05 mmol, 5 mol %), anhydrous fine powder potassium phosphate (425 mg, 2.0 mmol) and 2,6-dimethylphenol (24 mg, 0.2 mmol, 20 mol %) were put into a screw-capped test tube with a Teflon septum. The tube was evacuated and back-filled with argon (3 cycles). Iodobenzene (112 μL, 1.0 mmol) and n-hexylamine (158 μL, 1.0 mmol) were added by micro-syringe at room temperature. The reaction mixture was heated at 80° C. for 18 hours. The reaction mixture was then allowed to reach room temperature. Diethyl ether (2 mL), water (2 mL) and dodecane (internal standard, 227 μL) were added. The organic layer was analyzed by GC to give 41% GC yield of N-phenylhexylamine.
Quantity
112 μL
Type
reactant
Reaction Step One
Quantity
158 μL
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
425 mg
Type
reactant
Reaction Step Two
Quantity
24 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Copper (I) iodide
Quantity
10 mg
Type
catalyst
Reaction Step Two
Quantity
227 μL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[K+].[K+].[K+].C[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[C:11]=1O.IC1C=CC=CC=1.[CH2:25]([NH2:31])[CH2:26][CH2:27][CH2:28][CH2:29]C.CCCCCCCCCCCC>[Cu]I.O.C(OCC)C>[C:12]1([CH2:16][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][NH2:31])[CH:11]=[CH:10][CH:15]=[CH:14][CH:13]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
112 μL
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
158 μL
Type
reactant
Smiles
C(CCCCC)N
Step Two
Name
potassium phosphate
Quantity
425 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
24 mg
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)O
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Copper (I) iodide
Quantity
10 mg
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
227 μL
Type
reactant
Smiles
CCCCCCCCCCCC
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was evacuated
ADDITION
Type
ADDITION
Details
back-filled with argon (3 cycles)
CUSTOM
Type
CUSTOM
Details
to reach room temperature

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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